Paromomycin sulfate is an aminoglycoside antibiotic, a class of antibiotics derived from various species of Streptomyces bacteria. [] It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria and protozoa. [] While clinically used to treat parasitic infections, its applications extend beyond therapeutic purposes. Research highlights its utility in various scientific disciplines, including molecular biology, cell biology, and biochemistry.
Paromomycin sulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. It is primarily used in the treatment of various infections, particularly those caused by protozoa and certain bacteria. The compound is notable for its ability to inhibit protein synthesis in susceptible organisms by binding to ribosomal RNA, specifically the 16S subunit of prokaryotic ribosomes.
Paromomycin sulfate is obtained through the fermentation of Streptomyces griseus, a soil-dwelling actinobacterium. The compound is produced as a sulfate salt, enhancing its solubility and stability for pharmaceutical applications.
Paromomycin sulfate is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their amino-modified glycoside structure and are effective against a wide range of Gram-negative and some Gram-positive bacteria, as well as certain protozoal infections.
The synthesis of paromomycin sulfate involves two primary steps: fermentation and chemical modification.
The fermentation process typically requires controlled conditions including temperature, pH, and nutrient supply to optimize yield. The subsequent chemical reaction with sulfuric acid must be carefully monitored to ensure complete conversion without degrading the antibiotic properties.
Paromomycin sulfate has a complex molecular structure characterized by multiple amino groups and sugar moieties. Its chemical formula is with a molar mass of approximately 713.71 g/mol.
Paromomycin sulfate primarily acts through its interaction with ribosomal RNA, leading to the inhibition of protein synthesis. The key reaction involves binding to the 16S rRNA component of the bacterial ribosome.
Paromomycin exerts its antimicrobial effects by binding to 16S ribosomal RNA within the small subunit of prokaryotic ribosomes. This binding disrupts normal translation processes:
This mechanism has been shown to be effective against various pathogens, including Escherichia coli and Staphylococcus aureus, confirming its broad-spectrum activity.
These properties contribute to its pharmacokinetic profile, including poor gastrointestinal absorption when taken orally.
Paromomycin sulfate is utilized in various scientific and medical applications:
Paromomycin sulfate exerts its antibacterial and antiprotozoal effects through highly specific interactions with the decoding A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. Crystallographic studies reveal that paromomycin binds within the major groove of helix 44 (h44), inducing a conformational shift in the RNA backbone that stabilizes adenines A1492 and A1493 in a bulged-out configuration [3] [9]. This structural rearrangement is fundamental to the drug's mechanism, as these nucleotides are directly involved in monitoring codon-anticodon fidelity during protein synthesis.
The aminoglycoside forms an extensive network of molecular contacts with conserved rRNA nucleotides. Specifically, ring I of paromomycin stacks over guanine G1491 and establishes pseudo-Watson-Crick interactions with adenine A1408. Meanwhile, functional groups on ring II form direct and water-mediated hydrogen bonds with the non-canonical U1406•U1495 base pair [9]. Biochemical analyses demonstrate that paromomycin binding involves at least 13 direct hydrogen bonds to rRNA bases and backbone phosphate oxygens, with an additional 12 hydrogen bonds mediated by a structured hydration shell [7] [9]. Crucially, protonation of specific amino groups on paromomycin (particularly the 1, 3, 2', and 2''' positions) enhances electrostatic complementarity with the negatively charged RNA backbone, significantly contributing to binding affinity and specificity [7]. This binding event disrupts ribosomal proofreading, leading to misincorporation of amino acids and production of non-functional proteins.
Paromomycin Ring/Group | rRNA Nucleotide/Element | Type of Interaction | Functional Consequence |
---|---|---|---|
Ring I (Hydroxyls/Amines) | G1491 (base) | Stacking & H-bonding | Stabilizes flipped-out conformation of A1492/A1493 |
Ring I/II (Amines) | A1408 (base) | Pseudo-Watson-Crick | Disrupts A-site geometry |
Ring II (Hydroxyls/Amines) | U1406•U1495 (base pair) | Direct & water-mediated H-bonds | Destabilizes mRNA codon-tRNA anticodon monitoring |
Ring I/II (Amines) | A1492/A1493 (phosphate backbone) | Electrostatic/H-bonding | Locks A1492/A1493 in bulged state |
Multiple Amines | RNA backbone phosphates | Electrostatic attraction | Increases overall binding affinity |
Paromomycin shares significant structural homology with other 4,5-linked 2-deoxystreptamine (2-DOS) aminoglycosides, notably neomycin B. Both antibiotics feature identical rings II (2-DOS), III, and IV, differing solely at the 6' position on ring I, where paromomycin possesses a hydroxyl group (-OH) and neomycin carries an amino group (-NH₂) [8]. This seemingly minor chemical difference profoundly impacts their ribosomal binding dynamics and functional outcomes.
Neomycin's 6'-NH₂ group confers a higher net positive charge compared to paromomycin, enhancing its electrostatic interaction strength with the rRNA backbone. Isothermal titration calorimetry (ITC) studies confirm that neomycin binding to the A-site involves protonation of at least five amino groups, while paromomycin binding involves protonation of four (1, 3, 2', and 2''') [7]. More strikingly, single-molecule Förster Resonance Energy Transfer (smFRET) studies demonstrate that these antibiotics exert opposite effects on ribosomal subunit rotation dynamics despite binding overlapping sites. Neomycin binding (≥100 nM) stabilizes an intermediate-FRET state corresponding to a partially rotated ribosomal subunit conformation. In stark contrast, paromomycin binding promotes stabilization of the low-FRET (unrotated) subunit configuration [8]. This differential effect arises from distinct interactions with Helix 69 (H69) of the 23S rRNA within the 50S subunit. While both drugs contact h44, neomycin's 6'-NH₂ facilitates tighter binding to the major groove of H69, physically blocking the axial compression required for subunit rotation. Paromomycin's 6'-OH forms a specific, albeit weaker, contact with the apical tip of H69 from its position within h44, insufficient to block rotation but biasing the ribosome towards the unrotated state [8]. Consequently, while both drugs cause miscoding, their global impacts on ribosome dynamics differ significantly.
Property | Paromomycin | Neomycin B | Functional Implication |
---|---|---|---|
Ring I 6' Group | Hydroxyl (-OH) | Amino (-NH₃⁺) | Alters charge & H-bonding capacity |
Net Charge (pH 7) | +4.5 | +5.5 | Neomycin has stronger electrostatic attraction to rRNA |
Protonation Events Linked to Binding | 4 (1, 3, 2', 2''') | ≥5 (1, 3, 2', 6', 2''') | Neomycin binding involves greater enthalpy change |
Primary rRNA Target | 16S rRNA h44 | 16S rRNA h44 & 23S rRNA H69 | Neomycin bridges subunits via Bridge B2 |
Effect on Subunit Rotation (smFRET) | Stabilizes unrotated (low-FRET) state | Stabilizes partially rotated (intermediate-FRET) state | Differentially impacts translocation & ribosome recycling |
Relative Miscoding Induction | Strong | Strong | Common effect via A1492/A1493 flipping |
Beyond inducing translational errors, paromomycin significantly impedes the translocation step of protein synthesis—the coordinated movement of mRNA and tRNAs through the ribosome catalyzed by elongation factor G (EF-G). smFRET studies monitoring ribosomal conformational changes in real-time reveal that paromomycin stabilizes the pre-translocational (unrotated or classical) state of the ribosome [8]. This stabilization occurs because paromomycin binding to h44 restricts the inherent flexibility of the head and shoulder domains of the 30S subunit, which undergo swiveling and lateral movements during translocation [3] [8].
The drug-induced restriction of subunit dynamics creates a kinetic barrier for EF-G-mediated GTP hydrolysis and subsequent tRNA-mRNA movement. Biochemical assays confirm that paromomycin significantly reduces the rate of translocation in a dose-dependent manner [3]. This inhibition is mechanistically distinct from its miscoding effect and contributes substantially to its overall bacteriostatic and bactericidal activity. The freezing of ribosomal dynamics prevents the progression of the translation cycle, leading to ribosomal stalling and collisions, ultimately triggering cellular stress responses and cell death. This dual mechanism—miscoding plus translocation inhibition—makes paromomycin a potent inhibitor of prokaryotic protein synthesis, even against strains with some tolerance for translational errors.
Ribosomal Parameter | Effect of Paromomycin | Consequence for Translocation |
---|---|---|
30S Head Domain Swiveling | Restricted | Impairs initial unlocking step of translocation |
Intersubunit Rotation (Unrotated → Rotated State) | Stabilizes unrotated state | Prevents EF-G induced ratchet-like motion |
EF-G Binding/GTPase Activation | Indirectly impaired (due to restricted dynamics) | Reduces rate of GTP hydrolysis & subsequent steps |
tRNA Movement (A-site to P-site; P-site to E-site) | Slowed/Blocked | Nascent peptide chain elongation stalls |
Global Ribosome Recycling | Impaired | Reduces availability of free ribosomal subunits for new rounds of initiation |
Paromomycin demonstrates significant clinical efficacy against protozoal parasites, notably Entamoeba histolytica (causing intestinal amebiasis) and Leishmania species (causing leishmaniasis). Its selectivity for protozoal ribosomes over mammalian ribosomes stems from fundamental differences in rRNA structure and drug uptake mechanisms.
In Leishmania donovani, the primary causative agent of visceral leishmaniasis, paromomycin uptake involves an initial rapid, non-saturable phase characterized by electrostatic binding of the cationic drug to the negatively charged surface glycocalyx (predominantly lipophosphoglycan) of the parasite. This initial binding is essential for subsequent drug accumulation [4]. Once internalized, paromomycin targets the parasite's ribosomes. Crucially, SPR (Surface Plasmon Resonance) analyses and in vitro translation assays demonstrate that paromomycin binds with significantly higher affinity to the Leishmanial ribosomal decoding site compared to the mammalian counterpart. This differential binding affinity translates into potent inhibition of cytoplasmic and mitochondrial protein synthesis in Leishmania [4] [5]. Specifically, paromomycin binding induces misreading and inhibits translocation in Leishmania ribosomes, mirroring its effects in bacteria but with greater potency relative to host ribosomes.
Structural insights reveal that the molecular basis for selectivity lies in sequence and conformational differences within the analogous A-site of the parasite's rRNA compared to mammalian rRNA. Paromomycin interacts strongly with specific nucleotides in the Leishmanial rRNA that are either absent or differently arranged in mammalian rRNA. For instance, the binding pocket in Leishmania rRNA accommodates paromomycin in a manner that allows optimal interaction with its functional groups, whereas the mammalian rRNA structure lacks this complementarity [5]. This difference is reflected in IC₅₀ values: protein synthesis in L. donovani promastigotes is inhibited with an IC₅₀ of ~20 μM, while mammalian cell ribosomes require concentrations orders of magnitude higher for comparable inhibition [5]. Resistance mechanisms in Leishmania further underscore the importance of ribosomal targeting and uptake; resistant lines exhibit reduced paromomycin accumulation, linked to decreased initial surface binding, and consequently show less pronounced drug-induced mitochondrial membrane depolarization and protein synthesis inhibition [4]. A similar mechanism of selective rRNA targeting underpins paromomycin's efficacy against Entamoeba histolytica, although detailed structural studies comparable to those in Leishmania are less extensive for this parasite.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9